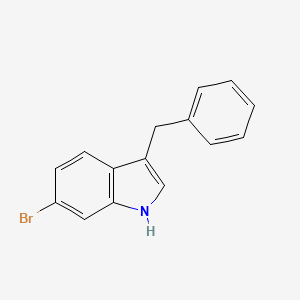

3-benzyl-6-bromo-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c16-13-6-7-14-12(10-17-15(14)9-13)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCBEQHSNADTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3 Benzyl 6 Bromo 1h Indole

Reactions Involving the Indole (B1671886) Nitrogen (N1 Position)

The nitrogen atom in the indole ring of 3-benzyl-6-bromo-1H-indole can act as a nucleophile, particularly after deprotonation, making it a key site for various chemical transformations.

Further Alkylation and Acylation Reactions

The N1 position of this compound can be readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed by deprotonation of the indole nitrogen with a suitable base to form the corresponding indolyl anion, which then acts as a nucleophile.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved using various alkylating agents in the presence of a base. Common bases for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the reaction's efficiency. For instance, the N-benzylation of substituted indoles can be carried out using benzyl (B1604629) bromide in the presence of KOH in a solvent like dimethylformamide (DMF) rsc.org.

| Reagent | Base | Solvent | Product |

| Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | NaH, KOH, Cs₂CO₃ | DMF, THF, Acetonitrile | 1-Alkyl-3-benzyl-6-bromo-1H-indole |

| Benzyl Bromide | KOH | DMF | 1,3-Dibenzyl-6-bromo-1H-indole |

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, forming N-acylindoles. This transformation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. The reaction often requires a base to facilitate the nucleophilic attack of the indole nitrogen. Interestingly, chemoselective N-acylation of indoles can be achieved even in the presence of a nucleophilic C3 position by using specific reagents like thioesters nih.gov. For this compound, where the C3 position is blocked, N-acylation is the expected outcome. Friedel-Crafts acylation conditions can also be employed, and while C3 acylation is common for unsubstituted indoles, N-acylation can occur, especially with a substituted C3 position chemijournal.comresearchgate.net.

| Reagent | Base/Catalyst | Solvent | Product |

| Acyl Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | Dichloromethane, THF | 1-Acyl-3-benzyl-6-bromo-1H-indole |

| Acid Anhydride (e.g., (CH₃CO)₂O) | NaH, DMAP | THF | 1-Acyl-3-benzyl-6-bromo-1H-indole |

| Thioester | Cs₂CO₃ | Xylene | 1-Acyl-3-benzyl-6-bromo-1H-indole |

Formation of N-Substituted Derivatives

The alkylation and acylation reactions described above lead to the formation of a diverse array of N-substituted derivatives of this compound. These derivatives can have significantly different chemical and physical properties compared to the parent compound. For example, N-alkylation removes the acidic proton, which can alter the compound's solubility and its behavior in subsequent reactions. N-acylation introduces an electron-withdrawing group at the nitrogen atom, which can decrease the electron density of the indole ring system and influence its reactivity in electrophilic aromatic substitution reactions. The synthesis of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been reported as potential inhibitors of cholinesterases, highlighting the importance of N-substituted indoles in medicinal chemistry ptfarm.pl.

Reactions at the C3 Position

The C3 position of the indole ring is the most nucleophilic carbon and a common site for electrophilic substitution preclinicaljournal.com. However, in this compound, this position is already substituted, which fundamentally alters its reactivity profile.

Electrophilic Substitution Reactions (e.g., Vilsmeier-Haack Formylation if C3 is unsubstituted)

Direct electrophilic substitution at the C3 position of this compound is not feasible due to the presence of the benzyl group. Classic electrophilic substitution reactions that typically occur at C3 in unsubstituted indoles, such as the Vilsmeier-Haack formylation, will not proceed at this position jk-sci.com. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds sid.ir. In the case of 3-substituted indoles, if other positions are sufficiently activated, electrophilic substitution might occur elsewhere on the indole ring, such as the C2 position, or on the benzyl or bromo-substituted benzene (B151609) rings, depending on the reaction conditions and the directing effects of the existing substituents. For instance, studies on the Vilsmeier-Haack reaction with 2,3,3-trimethyl-3H-benzo[g]indole show that the reaction occurs at the C2-methyl group .

Nucleophilic Additions and Substitutions

Direct nucleophilic addition or substitution at the C3 carbon of the indole ring is generally difficult due to the electron-rich nature of the heterocycle. However, the presence of the benzyl group at C3 opens up possibilities for reactions at the benzylic position. One potential pathway involves the generation of a reactive alkylideneindolenine intermediate rsc.org. This can be achieved by introducing a suitable leaving group on the benzylic carbon, followed by elimination. The resulting electrophilic intermediate would then be susceptible to attack by nucleophiles, leading to a variety of C3-functionalized indoles. While direct nucleophilic substitution at the indole C3 is challenging, functionalization at the benzylic carbon of the C3-substituent provides an indirect route to modify this position researchgate.net.

Palladium-catalyzed C3-benzylation of 3-substituted indoles can lead to the formation of a quaternary carbon center at the C3 position, yielding 3-benzylindolenine products nih.govacs.org. This transformation, however, is a method for synthesizing such compounds rather than a subsequent reaction at the C3 position.

Reactions with Michael Acceptors

Indoles are known to act as excellent Michael donors, with the nucleophilic addition to Michael acceptors typically occurring at the C3 position nih.govcore.ac.uk. In the case of this compound, the C3 position is sterically hindered and lacks the necessary proton for the typical Michael addition mechanism to proceed directly at this carbon. Therefore, a direct reaction of the C3 position with a Michael acceptor is highly unlikely. Instead, the indole nitrogen, after deprotonation, could act as the nucleophile in a Michael addition reaction, leading to an N-alkylated product. This reactivity is contingent on the reaction conditions, as alkaline conditions generally favor N-alkylation in Michael additions of indoles core.ac.uk.

Derivatization of the Benzyl Moiety at C3

The benzyl group attached to the C3 position of the indole ring presents opportunities for further functionalization, primarily through reactions on its own aromatic ring or at the benzylic methylene (B1212753) (-CH2-) bridge.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the electrophile used, functional groups such as nitro (-NO2), halogen (-Br, -Cl), or acyl (-COR) groups can be introduced. These reactions typically proceed under standard conditions for aromatic substitution, although the directing effects of the indole-methylene substituent must be considered.

Benzylic Oxidation: The benzylic carbon is susceptible to oxidation. chemistrysteps.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7), can oxidize the benzylic methylene group to a carbonyl, transforming the 3-benzylindole into 3-benzoyl-6-bromo-1H-indole. chemistrysteps.commdpi.commasterorganicchemistry.com This transformation requires at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

Benzylic Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom at the benzylic position. This creates a new reactive handle for subsequent nucleophilic substitution or elimination reactions.

Reactions Involving the Bromo Group at C6

The bromine atom at the C6 position is a key functional group, primarily serving as a leaving group in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are among the most important tools for modifying aryl halides, and the 6-bromo position of the indole is well-suited for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the 6-bromoindole (B116670) with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com It is a highly versatile method for forming a new carbon-carbon bond, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C6 position. smolecule.comnih.gov The general transformation is widely used to synthesize substituted biphenyls and polyolefins. wikipedia.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 6-Bromoindoles

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). yonedalabs.com |

| Ligand | PPh3, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron species for transmetalation. libretexts.org |

| Solvent | Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the new carbon fragment to be coupled. |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the 6-bromoindole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and results in a 6-alkenyl-substituted indole, typically with trans stereochemistry. organic-chemistry.org The reaction is notable for its tolerance of a wide variety of functional groups. wikipedia.org

Table 2: Typical Conditions for Heck Reaction of 6-Bromoindoles

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd(PPh3)4 | Catalyst for the C-C bond formation. wikipedia.org |

| Ligand | PPh3, P(o-tolyl)3 | Stabilizes the catalyst and modulates its activity. |

| Base | Et3N, K2CO3, NaOAc | Neutralizes the HBr generated during the reaction. wikipedia.org |

| Solvent | DMF, Acetonitrile, Dioxane | Reaction medium. |

| Alkene Partner | Styrene, Acrylates, Allylic alcohols | Provides the alkenyl group for coupling. |

Sonogashira Coupling: This reaction couples the 6-bromoindole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is a highly efficient method for synthesizing 6-alkynylindoles, which are valuable intermediates for further transformations. smolecule.comarkat-usa.orgumich.edu The reaction can often be carried out under mild conditions. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling of 6-Bromoindoles

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Et3N, i-Pr2NH | Acts as both a base and a solvent. |

| Solvent | THF, DMF | Reaction medium. |

| Alkyne Partner | Phenylacetylene, Propyne | Source of the alkynyl group. rsc.org |

Nucleophilic aromatic substitution (SNAr) involves the replacement of the bromo group by a nucleophile. There are two primary mechanisms to consider for this transformation.

Addition-Elimination Mechanism: This pathway is generally unfavorable for 6-bromoindole. The SNAr reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. The indole ring system is electron-rich and lacks such activating groups, making this mechanism highly disfavored. wikipedia.org

Elimination-Addition (Benzyne) Mechanism: In the absence of activating groups, SNAr can sometimes proceed through a highly reactive benzyne (B1209423) intermediate. This mechanism requires the use of an exceptionally strong base, such as sodium amide (NaNH2), to deprotonate the carbon adjacent (at C5 or C7) to the bromo-substituted carbon. chemistrysteps.comyoutube.com The subsequent elimination of bromide ion generates a benzyne, which is then rapidly attacked by the nucleophile. This pathway is less common and requires harsh reaction conditions.

The bromo group can be removed and replaced with a hydrogen atom (hydrodebromination), which can be useful for synthesizing the parent 3-benzyl-1H-indole scaffold after using the bromine as a directing group. Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.orgorganic-chemistry.org This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups. organic-chemistry.org

Metal-Acid Systems: Active metals like zinc or tin in the presence of an acid can be used to reduce the aryl bromide.

Hydride Reagents: While less common for simple dehalogenation, strong hydride reagents can sometimes effect this transformation.

Reactivity of the Indole Ring System

The indole nucleus itself is an electron-rich aromatic system, with the C2-C3 double bond being particularly reactive.

The oxidation of 3-substituted indoles can lead to several different products, depending on the oxidant and reaction conditions. The most common pathway involves oxidation at the C2 position.

Formation of 2-Oxindoles: A frequent outcome of the oxidation of 3-substituted indoles is the formation of the corresponding 2-oxindole (also known as an indolin-2-one). rsc.orgresearchgate.net This involves the introduction of a carbonyl group at the C2 position. Various oxidizing agents can achieve this transformation. An electrochemical oxidation method using potassium bromide has been reported to convert 3-substituted indoles into 2-oxindoles. rsc.orgresearchgate.net

Other Oxidation Products: Under different conditions or with different oxidants, other products can be formed. For example, stronger oxidation can lead to cleavage of the pyrrole (B145914) ring. The presence of the benzyl group at C3 influences the reactivity, but the C2 position remains the most likely site for initial oxidation. nih.gov In some cases, amination or oxygenation at the C2 position can occur. nih.gov

Reduction Strategies and Their Impact on the Indole Core

The reduction of the indole core in this compound to yield the corresponding indoline (B122111) is a significant transformation. However, it presents two main chemoselectivity challenges: preventing the reduction of the benzyl group's aromatic ring and avoiding the cleavage of the carbon-bromine bond (hydrodehalogenation). The strategy employed must therefore be mild enough to selectively reduce the C2-C3 double bond of the pyrrole ring.

Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation is a common method for indole reduction, though it can be challenging. nih.gov The aromatic stability of the indole nucleus makes it resistant to reduction, often requiring forcing conditions that can lead to over-reduction or catalyst poisoning by the resulting indoline product. nih.gov For a substrate like this compound, harsh conditions could also lead to hydrodehalogenation. A study on the hydrogenation of various unprotected indoles using Platinum on carbon (Pt/C) in water, activated by p-toluenesulfonic acid, demonstrated good yields of indolines under mild conditions, which could potentially be applied to preserve the bromo-substituent. nih.gov

Hydride Reduction: Ionic hydrogenation, using a combination of a proton acid and a hydride donor, offers a milder alternative to catalytic hydrogenation and can exhibit high chemoselectivity. Triethylsilane (Et3SiH) in the presence of a strong acid like methanesulfonic acid or trifluoroacetic acid is a well-established system for the reduction of the indole C2-C3 double bond. acs.orgchemicalbook.com This method has been successfully used in a one-pot reductive alkylation of 5-bromoindole (B119039) without affecting the C-Br bond, suggesting its suitability for this compound. acs.org

Another highly selective hydride reagent is sodium cyanoborohydride (NaBH3CN). It is stable in mildly acidic conditions (pH 3-4), which are necessary to protonate the indole at C3, forming an intermediate iminium ion that is readily reduced. erowid.orgwikipedia.org This reagent is known for its mildness and inability to reduce less reactive functional groups like esters, amides, and aromatic halides under these conditions, making it an excellent candidate for the selective reduction of the pyrrole ring while preserving both the benzyl and bromo groups. erowid.orgwikipedia.orginterchim.fr

Transfer Hydrogenation: Catalytic transfer hydrogenation is another strategy that avoids the use of high-pressure hydrogen gas. mdpi.com Zirconium-hydride complexes, using ammonia (B1221849) borane (B79455) as the hydrogen source, have been shown to effectively hydrogenate indoles with a tolerance for various functional groups. rsc.org This method's mild conditions could be advantageous for preserving the sensitive C-Br bond in this compound.

| Reduction Method | Reagents/Catalyst | Key Features & Applicability | Reference |

|---|---|---|---|

| Ionic Hydrogenation | Triethylsilane, Methanesulfonic Acid | Successfully used for 5-bromoindole; preserves C-Br bond. High yield reported for analogous reactions. | acs.org |

| Hydride Reduction | Sodium Cyanoborohydride (NaBH3CN), Acid (pH 3-4) | Mild and highly chemoselective. Reduces iminium ion intermediate without affecting aryl halides. | erowid.orgwikipedia.org |

| Heterogeneous Catalytic Hydrogenation | Pt/C, p-toluenesulfonic acid, H2, Water | Green method, but risk of hydrodehalogenation and over-reduction needs careful control of conditions. | nih.gov |

| Transfer Hydrogenation | Zirconium-hydride complex, Ammonia Borane | Mild, avoids high-pressure H2. Tolerates various functional groups. | rsc.org |

Rearrangement Reactions

The indole scaffold, particularly when substituted at the C3 position, can undergo fascinating skeletal rearrangements, primarily under acidic conditions. These reactions often involve the migration of a substituent, leading to a constitutional isomer of the starting material.

Plancher Rearrangement: The most pertinent skeletal transformation for this compound is the Plancher rearrangement. This acid-catalyzed reaction involves the migration of a substituent from the C3 position to the C2 position. cambridge.org The mechanism is initiated by the protonation of the C3 position of the indole ring, which disrupts the aromaticity and forms an indoleninium cation. This intermediate then undergoes a 1,2-migration of one of the C3 substituents to the C2 position, proceeding through a spiro-indolenine transition state. Subsequent deprotonation re-aromatizes the system to yield the more thermodynamically stable 2,3-disubstituted indole.

For this compound, protonation would lead to a C3-benzylated indoleninium ion. The benzyl group would then migrate to the C2 position. The migratory aptitude in similar rearrangements follows the order: benzyl > phenyl > alkyl, indicating that the benzyl group would readily migrate. rsc.org This would result in the formation of 2-benzyl-6-bromo-3H-indole, which would tautomerize to the final product, 2-benzyl-6-bromo-1H-indole. This transformation effectively swaps the positions of the substituent and the double bond in the pyrrole ring. The reaction is typically promoted by strong acids such as HCl or polyphosphoric acid at elevated temperatures. cambridge.orgresearchgate.net

Other Potential Rearrangements: While less direct, other complex rearrangements involving benzyl group transfers have been observed in different heterocyclic systems. For instance, a novel aza-semipinacol-type rearrangement involving the transfer of a benzyl group from one carbon to another has been reported during the synthesis of indenopyridin-2-ones. acs.org Although the substrate is significantly different, it demonstrates the possibility of benzyl group migration under specific reaction conditions. However, for the this compound scaffold, the Plancher rearrangement remains the most mechanistically plausible and well-documented pathway for a non-oxidative skeletal rearrangement.

| Rearrangement Type | Typical Conditions | Description & Applicability | Reference |

|---|---|---|---|

| Plancher Rearrangement | Strong acid (e.g., HCl, BF3·OEt2, Polyphosphoric acid), Heat | Acid-catalyzed 1,2-migration of a C3 substituent to the C2 position via a spiro-indolenine intermediate. Directly applicable to 3-alkyl and 3-benzyl indoles. | cambridge.orgrsc.org |

| Aza-semipinacol-type Rearrangement | Specific to lactam systems; involves iodo-lactamization conditions. | Involves a 1,2-shift of a benzyl group. Less directly applicable but shows precedence for benzyl migration in N-heterocycles. | acs.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis of Proton Environments and Coupling Constants

A ¹H NMR spectrum of 3-benzyl-6-bromo-1H-indole would provide crucial information about the number and type of hydrogen atoms (protons). Each unique proton environment would produce a distinct signal (resonance) in the spectrum.

Expected Proton Signals: The spectrum would be expected to show signals corresponding to the N-H proton of the indole (B1671886) ring, protons on the aromatic indole core (at positions 2, 4, 5, and 7), the five protons of the benzyl (B1604629) group's phenyl ring, and the two protons of the methylene (B1212753) (-CH₂-) bridge.

Chemical Shifts (δ): The position of each signal (chemical shift, measured in ppm) would indicate the electronic environment of the protons. For instance, the N-H proton would likely appear as a broad singlet at a high chemical shift (downfield), while the aromatic protons would resonate in the typical aromatic region (approximately 7.0-8.0 ppm). The methylene protons would appear as a singlet further upfield.

Coupling Constants (J): Spin-spin coupling between adjacent, non-equivalent protons would cause signals to split into multiplets (e.g., doublets, triplets). The magnitude of the splitting, known as the coupling constant (J, measured in Hz), provides information about the connectivity and dihedral angles between protons, which is essential for assigning the substitution pattern on the aromatic rings.

Without experimental data, a specific data table of chemical shifts and coupling constants cannot be generated.

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected Carbon Signals: The molecule has 15 carbon atoms. Allowing for potential signal overlap due to symmetry in the benzyl ring, the spectrum would be expected to show signals for the eight carbons of the bromoindole core, the six carbons of the benzyl phenyl ring, and the single methylene bridge carbon.

Chemical Shifts (δ): The chemical shifts of the carbon signals would indicate their hybridization and electronic environment. Carbons bonded to the electronegative bromine and nitrogen atoms, as well as the aromatic carbons, would have characteristic chemical shifts.

A data table of specific carbon chemical shifts remains unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to map out the spin systems within the indole and benzyl rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the straightforward assignment of carbon resonances based on their known proton assignments. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. rsc.org This would be critical for confirming the connectivity between the benzyl group and the C3 position of the indole ring, and for assigning the quaternary (non-protonated) carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Absorption Bands: The IR spectrum of this compound would be expected to show characteristic absorption bands (peaks) corresponding to:

N-H Stretch: A sharp peak around 3400 cm⁻¹ for the indole N-H group.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- group.

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretch: Bands in the 1350-1250 cm⁻¹ region.

C-Br Stretch: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.

A table of specific vibrational frequencies cannot be compiled without the experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Molecular Ion Peak ([M]⁺): The molecular formula of this compound is C₁₅H₁₂BrN. The mass spectrum would show a molecular ion peak corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

Fragmentation Pattern: The molecule would fragment in a predictable manner under electron ionization. A prominent fragment would likely correspond to the loss of the benzyl group or the bromine atom. The most stable fragment, often the most abundant peak in the spectrum (the base peak), would likely be the tropylium (B1234903) cation (m/z 91) formed from the benzyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This provides information about the electronic structure and conjugated systems within the molecule.

Expected Absorptions: The indole ring system is an aromatic chromophore that absorbs UV light. The spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) in the UV region, likely between 200 and 300 nm. The substitution of the bromo and benzyl groups on the indole core would influence the exact positions and intensities of these absorptions compared to the parent indole molecule.

Specific λ_max values and molar absorptivities are dependent on experimental measurement.

Detailed Crystallographic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

An extensive review of scientific literature and crystallographic databases has revealed that single-crystal X-ray diffraction data for the compound this compound is not publicly available at this time. As a result, a detailed and scientifically accurate article on its specific solid-state structure, as requested, cannot be generated.

The user's request specified a thorough examination of the compound's crystallographic features, including its crystal packing, intermolecular interactions, and precise measurements of bond lengths, bond angles, and torsional angles. This level of detail is exclusively derived from the analysis of data obtained through single-crystal X-ray diffraction experiments.

While searches have yielded crystallographic studies on various other bromo-substituted indole derivatives, none of these correspond to the exact molecular structure of this compound. The available data pertains to related but distinct molecules, such as (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one, and various N-substituted or otherwise modified bromoindoles. The structural variations in these analogous compounds, including different substituent groups and positions, lead to unique crystal packing arrangements and intermolecular interactions. Therefore, extrapolating data from these related structures to this compound would be scientifically inaccurate and speculative.

The generation of the requested content, particularly the data tables for bond lengths, bond angles, and torsional angles, is contingent upon the availability of a crystallographic information file (CIF) or a peer-reviewed publication detailing the X-ray structure determination of this compound. Without this primary data source, any attempt to provide the specified information would not meet the standards of scientific accuracy and rigor.

Therefore, until the crystal structure of this compound is determined and published in the scientific domain, the creation of an article with the specified detailed crystallographic analysis is not feasible.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. niscpr.res.in This method is employed to calculate various properties of 3-benzyl-6-bromo-1H-indole by approximating the complex many-electron system. DFT studies on indole (B1671886) derivatives are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to ensure accurate results. nih.govresearchgate.netmdpi.com

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. nih.gov For this compound, this involves finding the conformation with the lowest energy. The isatin (B1672199) moiety, a core component of indole structures, is generally planar or nearly planar. nih.gov The optimization process would analyze the bond lengths, bond angles, and dihedral angles to identify the most stable spatial orientation of the benzyl (B1604629) group relative to the bromo-substituted indole ring. The resulting optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Indole Derivative Core Structure This table presents typical bond lengths and angles for an indole ring system, similar to what would be calculated for this compound.

| Parameter | Bond | Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| N1-C2 | 1.37 Å | |

| C8-N1 | 1.39 Å | |

| Bond Angle | C2-N1-C8 | 108.5° |

| N1-C2-C3 | 110.5° | |

| C2-C3-C9 | 107.0° |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. mdpi.com The predicted spectrum can be compared with experimental data to verify the structure. For this compound, the analysis would identify characteristic vibrational modes, such as the N-H stretching of the indole ring, C-H stretching vibrations of the aromatic rings, and vibrations associated with the C-Br bond. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Indole Structure This table shows examples of calculated vibrational frequencies for functional groups relevant to the this compound structure.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3500 cm⁻¹ |

| Aromatic C-H Stretch | Benzene (B151609)/Indole Rings | 3100-3000 cm⁻¹ |

| C=C Stretch | Aromatic Rings | 1600-1450 cm⁻¹ |

| C-N Stretch | Indole Ring | ~1350 cm⁻¹ |

| C-Br Stretch | Bromo substituent | ~650 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.innih.gov A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the entire conjugated π-system.

Table 3: Example Frontier Molecular Orbital Energies for an Indole Derivative This table provides representative energy values for HOMO, LUMO, and the energy gap, illustrating the type of data generated from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 4.8 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue or green). nih.govresearchgate.net These maps are useful for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id In an MEP map of this compound, the area around the electronegative nitrogen atom in the indole ring would show a negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, indicating a site susceptible to nucleophilic attack.

Nonlinear optical (NLO) materials are important for applications in optoelectronics and photonics. nih.govscirp.org Computational methods can predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizabilities (β and γ). nih.gov Organic molecules with extended π-conjugated systems and significant charge separation often exhibit large NLO responses. The structure of this compound, containing aromatic rings, suggests it could possess NLO properties. DFT calculations can quantify these properties, providing insight into its potential for use in NLO applications. nih.gov

Table 4: Representative Calculated NLO Properties for an Organic Chromophore This table displays typical NLO parameters that would be calculated to assess the potential of a molecule like this compound.

| NLO Parameter | Symbol | Value (esu) |

|---|---|---|

| Linear Polarizability | ⟨α⟩ | 3.485 × 10⁻²² |

| First Hyperpolarizability | βtotal | 13.44 × 10⁻²⁷ |

| Second Hyperpolarizability | ⟨γ⟩ | 3.66 × 10⁻³¹ |

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Derivatives (Methodological Framework)

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. This approach is widely used in drug discovery to predict the activity of new molecules. nih.gov For indole derivatives, a QSAR study would follow a specific methodological framework.

The first step involves compiling a dataset of indole derivatives with experimentally measured biological activities. Next, a variety of molecular descriptors, which are numerical values representing different physicochemical properties of the molecules, are calculated for each compound in the dataset. nih.gov

Using statistical methods, such as Multiple Linear Regression (MLR), a mathematical equation is developed that correlates the molecular descriptors with the observed biological activity. eurjchem.com This equation represents the QSAR model.

The predictive power and robustness of the developed model are then rigorously evaluated through validation techniques. Common methods include leave-one-out cross-validation and the use of an external test set of molecules that were not used in the model's development. nih.gov A reliable QSAR model should be able to accurately predict the activities of these external compounds. nih.gov Once validated, the QSAR model can be used to predict the biological activity of newly designed, unsynthesized indole derivatives, thereby guiding the synthesis of more potent compounds. eurjchem.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions. acs.org

For a molecule like this compound, MD simulations can be employed to:

Explore Conformational Space: The benzyl group attached to the indole core can rotate, leading to different spatial arrangements (conformers). MD simulations can explore the relative energies of these conformers and the barriers to rotation, identifying the most stable structures.

Analyze Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences the molecule's structure and dynamics.

Study Biomolecular Interactions: If this compound is investigated as a ligand for a biological target like an enzyme or receptor, MD simulations can model the stability of the ligand-protein complex. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds or π-stacking, that stabilize the binding and can help rationalize its biological activity. mdpi.com

The results of MD simulations, often spanning nanoseconds to microseconds, are analyzed to determine stable conformations, interaction energies, and the dynamic behavior of the system.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained.

For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the magnetic anisotropy of the benzyl and indole rings.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| N-H | ~8.1-8.3 | - | Typical indole N-H proton chemical shift, deshielded. |

| C2-H | ~7.2-7.4 | ~123-125 | Influenced by the adjacent nitrogen and benzyl group. |

| C4-H | ~7.5-7.7 | ~121-123 | Aromatic proton on the benzene portion of the indole. |

| C5-H | ~7.1-7.3 | ~124-126 | Influenced by the adjacent bromine atom. |

| C7-H | ~7.6-7.8 | ~112-114 | Aromatic proton adjacent to the pyrrole (B145914) ring fusion. |

| CH₂ (benzyl) | ~4.1-4.3 | ~31-33 | Protons on the methylene (B1212753) bridge, deshielded by aromatic rings. |

| Phenyl-H (benzyl) | ~7.2-7.4 | ~127-138 | Range of shifts for the five protons on the benzyl ring. |

| C3 | - | ~114-116 | Site of benzyl substitution. |

| C3a | - | ~128-130 | Bridgehead carbon. |

| C6 | - | ~115-117 | Carbon atom directly bonded to bromine. |

Note: These are estimated values based on typical shifts for substituted indoles and require specific DFT calculations for confirmation.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of organic molecules. mdpi.comsoton.ac.uk The calculation provides information on the vertical excitation energies (corresponding to the wavelength of maximum absorption, λmax) and the oscillator strengths (corresponding to the intensity of the absorption). youtube.com

The UV-Vis spectrum of this compound is expected to show characteristic absorptions for the indole chromophore, which are typically π → π* transitions. researchgate.net TD-DFT calculations can predict how the benzyl and bromo substituents modify the absorption bands of the parent indole molecule, often causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). sharif.edu These calculations are typically performed with consideration of solvent effects using models like the Polarizable Continuum Model (PCM). soton.ac.uk

Advanced Research Applications in Chemical Synthesis and Materials Science

3-Benzyl-6-bromo-1H-indole as a Synthetic Intermediate for Complex Moleculesresearchgate.nettcichemicals.com

The strategic placement of the benzyl (B1604629) and bromo substituents on the indole (B1671886) scaffold makes this compound a highly useful precursor in multi-step synthetic sequences. The indole nucleus itself is a fundamental component of numerous biologically active molecules, and this particular derivative provides chemists with functional "handles" to elaborate upon the core structure. researchgate.net The C-3 position is a common site for substitution in the biosynthesis of indole alkaloids, while the bromine atom at the C-6 position is amenable to a wide array of modern cross-coupling reactions, allowing for the introduction of diverse chemical moieties.

Building Blocks for Alkaloid Synthesis

The indole framework is a privileged structure found in a vast number of natural alkaloids, many of which possess significant pharmacological properties. researchgate.netnih.gov Compounds such as this compound serve as crucial building blocks in the laboratory synthesis of these complex natural products and their analogues. researchgate.netnih.gov

The synthesis of complex alkaloids often requires the precise assembly of multiple cyclic and acyclic components. The 3-benzyl group can be a key structural element of the final target molecule or can be chemically altered in subsequent steps. More significantly, the 6-bromo substituent is particularly valuable. For instance, in the total synthesis of bis-indole alkaloids like those in the nortopsentin class, 6-bromo-1H-indole is a key starting material. nih.gov The bromine atom allows for the strategic formation of carbon-carbon or carbon-nitrogen bonds, which are essential for constructing the intricate, multi-indole structures characteristic of these marine alkaloids. nih.gov This demonstrates the utility of the bromo-indole scaffold as a foundation for building complex, biologically relevant molecules.

Precursors for Polycyclic Heteroaromatic Systems

Beyond alkaloids, this compound is a precursor for the synthesis of polycyclic heteroaromatic systems, which are of interest in materials science and medicinal chemistry. The development of novel, concise methods for constructing polycyclic indole skeletons is an active area of research. acs.org Various synthetic strategies have been developed to build additional rings onto the indole core, creating extended, rigid molecular architectures.

Modern synthetic methods that can utilize indole precursors include:

Transition Metal-Catalyzed Cycloadditions : Methods such as the [3+2] cycloaddition of metal-containing azomethine ylides can be used to construct 6-5-5 tricyclic indole skeletons. acs.org

C-H Bond Activation : Ruthenium(II)-catalyzed C-H activation followed by intramolecular hydroarylation is another powerful technique to create N-fused tetracyclic indole derivatives from indole-3-aldehyde precursors. acs.org

Aryne Chemistry : Tandem reactions involving azaheptafulvenes and arynes have been developed to efficiently form cyclohepta[b]indoles and other polycyclic systems in a single step. nih.gov

In these contexts, the 6-bromo position of this compound is an ideal site for introducing functionalities required for these cyclization strategies, often through palladium-catalyzed cross-coupling reactions, thereby enabling the construction of diverse and complex polycyclic systems.

Exploration in Medicinal Chemistry Research

In medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netresearchgate.net this compound represents a specific embodiment of this scaffold, offering a platform for systematic investigation and the development of new therapeutic candidates, exclusive of clinical trial data.

Structure-Activity Relationship (SAR) Studies for Ligand Design and Target Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its interaction with a biological target. For indole derivatives, SAR studies typically explore how different substituents at various positions on the indole ring affect binding affinity and functional activity. researchgate.netnih.govijpsi.org

The this compound structure provides two key points for modification in SAR studies:

The 3-Benzyl Group : The phenyl ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to probe steric and electronic requirements within a target's binding pocket. nih.gov

The 6-Bromo Group : The bromine atom can be replaced with other halogens, alkyl, aryl, or heteroaryl groups via cross-coupling chemistry. This allows for the exploration of different interactions, such as hydrogen bonding or hydrophobic interactions, in the region of the binding site occupied by the 6-position substituent.

A study on bisindole compounds as potential HIV-1 fusion inhibitors included the synthesis and evaluation of Methyl m-[(6-Bromo-1H-indol-3-yl)methyl]benzoate, a close analogue of this compound. nih.gov This work highlighted the importance of the substitution pattern for biological activity, demonstrating how modifications on the indole core are critical for optimizing target interactions. nih.gov

| Position on Indole Core | Type of Substituent | Potential Influence on Target Interaction | Reference Example |

|---|---|---|---|

| N-1 | Alkyl groups, protecting groups | Can modulate hydrogen bonding potential of the indole N-H and influence lipophilicity. N-methylation often leads to inactivity, suggesting the N-H is a key H-bond donor. nih.gov | N-methyl derivatives of certain BzR ligands were found to be inactive. nih.gov |

| C-3 | Benzyl, Alkyl, Aryl groups | Substituents can occupy hydrophobic pockets. The nature of the group can be optimized to maximize van der Waals interactions. | 3-substituted indoles are precursors for various alkaloids and bioactive molecules. researchgate.netrsc.org |

| C-5 / C-6 | Halogens, Methoxy, Nitro groups | Can alter electronic properties of the indole ring system and provide sites for additional interactions (e.g., halogen bonding) or serve as synthetic handles for further modification. nih.govmdpi.com | Linkage between indole rings at the 6-6' position was found to be important for the activity of certain bisindole compounds. nih.gov |

Design Principles for Indole Scaffold-Based Compound Libraries

The chemical tractability and proven biological relevance of the indole nucleus make it an ideal scaffold for the construction of compound libraries for high-throughput screening. chemdiv.comnih.govaip.org The design of such libraries focuses on creating a diverse set of molecules by systematically modifying a central core structure.

This compound is an excellent starting point for a "focused" library. The design principles would involve:

Scaffold Hopping/Modification : Retaining the core 3-benzyl-indole structure while diversifying at the 6-position.

Combinatorial Chemistry : The bromine atom at C-6 is a prime site for diversification using robust and high-yielding reactions like the Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the rapid generation of a large number of analogues with different aryl, heteroaryl, or alkyl groups at this position.

Parallel Synthesis : By starting with a range of substituted benzyl bromides and a common 6-bromoindole (B116670) precursor, a matrix of compounds can be synthesized in parallel, allowing for the efficient exploration of the chemical space around both the C-3 and C-6 positions.

This strategy enables the creation of a library of related but distinct molecules, which can then be screened against various biological targets to identify initial "hits" for further drug development programs. nih.gov

Investigation of Binding Modes with Macromolecular Targets (e.g., through Molecular Docking)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. mdpi.comnih.gov This method provides valuable insights into the specific interactions that stabilize the ligand-protein complex, guiding further SAR studies.

For an indole derivative like this compound, several types of interactions with a protein target can be anticipated and studied via molecular docking:

Hydrogen Bonding : The N-H group of the indole ring is a classic hydrogen bond donor, often interacting with carbonyl oxygens or other hydrogen bond acceptors in the protein's backbone or side chains. nih.gov

π-π Stacking : The flat, aromatic surface of the indole ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

Hydrophobic Interactions : The benzyl group is well-suited to fit into hydrophobic pockets within the binding site, forming favorable van der Waals interactions with nonpolar amino acid residues. nih.gov

Halogen Bonding : The bromine atom at the 6-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on the protein.

Potential Applications in Materials Science (e.g., Optoelectronics, Dye Synthesis)

A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically detailing the application of this compound in the field of materials science, including for optoelectronics and dye synthesis. While the broader class of indole derivatives has been investigated for such purposes, there is currently no specific research available that characterizes the properties or explores the potential of this compound as a functional material in these areas.

Consequently, there are no detailed research findings or data tables to present regarding the photophysical or electronic properties of this specific compound in the context of optoelectronics or as a dye. The potential of this compound in materials science remains an unexplored area of research.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers

The synthesis of polysubstituted indoles often presents challenges in achieving high regioselectivity. While numerous methods exist for constructing the indole (B1671886) core, controlling the precise placement of multiple substituents, such as the benzyl (B1604629) group at C3 and the bromine at C6, remains a significant objective. Future research should focus on developing synthetic strategies that provide unambiguous access to the 3-benzyl-6-bromo-1H-indole regioisomer, avoiding the formation of other isomers.

Current approaches often rely on multi-step sequences that may involve the functionalization of a pre-formed indole ring. For instance, the bromination of an indole-3-carboxylate (B1236618) has been shown to yield 5,6-dibromo derivatives regioselectively. rsc.org Adapting such halogenation strategies to 3-benzylindole could be explored, although controlling the position of bromination to the C6 position exclusively would be a key challenge.

Alternative strategies could involve building the indole ring from appropriately substituted precursors. The Fischer indole synthesis is a classic method, and its application in continuous flow systems has demonstrated high efficiency and productivity. mdpi.com Future work could design specific phenylhydrazine (B124118) and ketone precursors that would cyclize to form the desired 3,benzyl-6-bromo structure. Research into transition-metal-catalyzed C-H functionalization also offers a promising avenue for directly installing the benzyl group at the C3 position of 6-bromoindole (B116670) with high selectivity. bioengineer.org

Key areas for development include:

Regiocontrolled Halogenation: Investigating directing groups and reaction conditions that favor bromination at the C6 position of the 3-benzylindole scaffold.

Convergent Synthesis: Designing novel variations of classic indole syntheses (e.g., Fischer, Bischler, Larock) using precursors that already contain the benzyl and bromo functionalities arranged to yield the target molecule. bioengineer.org

Post-Synthetic Modification: Exploring late-stage C-H benzylation of 6-bromoindole, potentially using photoredox or metal catalysis to achieve high C3 selectivity.

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The this compound molecule possesses multiple reactive sites that can be exploited for further derivatization. The indole nitrogen (N1), the C2 position, and the carbon-bromine bond at C6 are all potential handles for chemical modification. A systematic exploration of the reactivity at these sites could unlock a vast chemical space of novel derivatives with unique properties.

N1-Functionalization: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or sulfonylated. Introducing different substituents at this position can significantly modulate the electronic properties and steric environment of the entire molecule, which in turn can influence its biological activity and material characteristics.

C2-Lithiation and Electrophilic Quench: The C2 position of the indole ring can be deprotonated using strong bases, particularly when the nitrogen is protected by a suitable group. The resulting C2-lithiated species can then react with a wide range of electrophiles to introduce new functional groups.

C6-Cross-Coupling Reactions: The bromine atom at the C6 position is a versatile functional handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds, attaching aryl, alkyl, alkynyl, or amino groups. This approach allows for the synthesis of complex molecules that would be difficult to access through other means.

Future studies should aim to systematically map the reactivity of these sites and establish reliable protocols for selective functionalization.

Advanced Computational Modeling for Predictive Chemistry and Material Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental design, and saving significant time and resources. indexcopernicus.com For this compound, advanced computational modeling can offer profound insights into its chemical reactivity, electronic structure, and potential applications.

Predicting Reactivity and Regioselectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov This can help rationalize observed reactivity patterns and guide the development of new synthetic methods with improved regioselectivity. nih.gov Frontier molecular orbital analysis can provide insights into the electronic reactivity of different derivatives. mdpi.com

Simulating Molecular Interactions: Molecular docking studies can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.gov This is invaluable in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov

Calculating Material Properties: Computational methods can be used to predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties (e.g., HOMO-LUMO gap). These predictions are crucial for designing molecules with desired characteristics for applications in materials science, such as organic electronics or fluorescent probes. mdpi.com

Integrating these in silico techniques into the research workflow will accelerate the discovery and optimization of new derivatives based on the this compound scaffold. indexcopernicus.com

Expanding the Library of Derivatives for Mechanistic Investigations in Chemical Biology

The indole core is a privileged structure in many biologically active compounds, and halogenated indoles, in particular, are of significant interest. mdpi.comnih.gov Bromoindole derivatives have been reported to possess anticancer and anti-HIV activities. nih.gov Expanding the library of derivatives based on this compound is a promising strategy for discovering new chemical probes and therapeutic leads.

Future research should focus on creating a diverse library of analogues by systematically modifying the N1, C2, and C6 positions as described in section 7.2. These new compounds could then be screened against a variety of biological targets.

Key areas of investigation include:

Anticancer Agents: Given that many indole derivatives act as inhibitors of protein kinases like EGFR, new analogues could be tested for their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

Fluorescent Probes: The indole ring system is inherently fluorescent. By attaching different functional groups, it may be possible to develop "turn-on" or ratiometric fluorescent probes for detecting specific analytes or changes in the cellular environment, such as pH or the presence of reactive oxygen species. mdpi.comnih.gov

Antimicrobial Agents: The structural similarity of indoles to tryptophan allows them to interfere with bacterial signaling processes. New derivatives could be explored for their ability to inhibit bacterial growth or virulence. researchgate.net

These investigations will not only identify new bioactive molecules but also provide valuable structure-activity relationship (SAR) data to guide the design of next-generation compounds. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to large-scale production is a critical step in the development of new chemical entities. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, higher efficiency, better reproducibility, and easier scalability. mdpi.com

The synthesis of indole derivatives has been successfully adapted to continuous flow systems. researchgate.net For example, the Fischer indole synthesis, a cornerstone method, has been performed in heated, high-pressure flow reactors, leading to dramatic reductions in reaction time and increased productivity. mdpi.com Similarly, multi-step sequences to produce complex heterocyclic systems have been automated in continuous flow setups, eliminating the need for isolating intermediates. nih.gov

Future work should focus on translating the synthesis of this compound and its key derivatives into a continuous flow process. This would involve:

Process Optimization: Adapting and optimizing each reaction step (e.g., ring formation, bromination, cross-coupling) for a flow environment by fine-tuning parameters like temperature, pressure, residence time, and reagent stoichiometry.

Telescoped Reactions: Developing multi-step flow sequences where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. nih.govuc.pt

Automated Platforms: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives for biological screening, accelerating the drug discovery process.

By embracing these modern manufacturing technologies, the production of this compound and its analogues can be made more efficient, cost-effective, and scalable, facilitating their broader application in research and development. researchgate.net

Q & A

Basic Research Question

- ¹H/¹³C NMR : Compare coupling constants and chemical shifts. For example, in 5-bromo-indoles, aromatic protons near bromine show deshielding (δ ~6.80–7.20 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 397.0653) to rule out positional isomers .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .

How can computational methods be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT calculations : Model electronic effects of substituents (e.g., bromine’s electron-withdrawing nature) on Suzuki-Miyaura coupling reactivity.

- Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock .

- Solvent modeling : Simulate solvation effects in DMF or THF to optimize reaction conditions .

What methodological considerations are essential when comparing the biological activity of this compound derivatives across different cell lines?

Advanced Research Question

- Solubility optimization : Introduce hydrophilic groups (e.g., diethylamino in related indoles) to enhance bioavailability .

- Dose-response standardization : Use IC50 values from MTT assays with positive controls (e.g., doxorubicin).

- Cell-line specificity : Account for metabolic differences (e.g., HEK293 vs. HeLa) by normalizing to housekeeping genes .

How do researchers design control experiments to differentiate between desired indole products and potential by-products in multi-step syntheses?

Basic Research Question

- TLC monitoring : Track reaction progress using Rf values (e.g., 0.22 in 70:30 ethyl acetate:hexane) .

- Spiking experiments : Add authentic samples to reaction mixtures to identify by-products via HPLC.

- Isotopic labeling : Use ¹³C-labeled reagents to trace reaction pathways .

What are the best practices for handling air- or moisture-sensitive intermediates during the synthesis of this compound?

Basic Research Question

- Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines.

- Drying agents : Use molecular sieves or MgSO4 during workup .

- Low-temperature storage : Store intermediates at –20°C in sealed vials .

How can hydrogen-bonding networks in this compound crystals inform the design of co-crystals for enhanced stability?

Advanced Research Question

- Intermolecular analysis : Use SHELXL to identify O–H⋯O and N–H⋯O interactions, as seen in 6-bromo-indole-3-carboxylic acid dimers .

- Co-former selection : Choose partners (e.g., carboxylic acids) with complementary H-bonding motifs.

- PXRD validation : Compare experimental and simulated patterns to confirm co-crystal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.